

## **UCM707: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UCM707    |           |
| Cat. No.:            | B14793565 | Get Quote |

#### For immediate release

This technical guide provides an in-depth overview of **UCM707**, a potent and selective endocannabinoid uptake inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of modulating the endocannabinoid system.

## **Core Compound Specifications**

**UCM707** is chemically known as N-(3-furanylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.[1] Its fundamental properties are summarized in the table below.

| Property          | Value        | Source          |
|-------------------|--------------|-----------------|
| CAS Number        | 390824-20-1  | [1][2][3][4][5] |
| Molecular Weight  | 383.57 g/mol | [3][4][5]       |
| Molecular Formula | C25H37NO2    | [1][3][4][5]    |

# **Mechanism of Action and Pharmacological Profile**

**UCM707** functions as a highly potent and selective inhibitor of the anandamide transporter, effectively blocking the reuptake of the endocannabinoid anandamide (AEA) into cells.[6][7] This inhibition leads to an increase in the extracellular concentration of AEA, thereby potentiating its effects on cannabinoid receptors.



The selectivity of **UCM707** is a key feature. It displays a significantly higher affinity for the anandamide transporter compared to other components of the endocannabinoid system, such as the fatty acid amide hydrolase (FAAH) enzyme and the cannabinoid receptors CB1 and CB2.

| Target                               | IC50 / Ki     | Source |
|--------------------------------------|---------------|--------|
| Anandamide Transporter               | IC50: 0.8 μM  | [3][5] |
| Fatty Acid Amide Hydrolase<br>(FAAH) | IC50: 30 μM   | [3][5] |
| CB1 Receptor                         | Ki: 4700 nM   | [3][5] |
| CB2 Receptor                         | Ki: 67 nM     | [3][5] |
| VR1 (TRPV1) Receptor                 | Ki: > 5000 nM | [3][5] |

By augmenting endogenous anandamide levels, **UCM707** has been shown to modulate various physiological and pathological processes. Research indicates its involvement in neuroinflammation, where it can reduce the release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1beta (IL-1 $\beta$ ). Furthermore, studies have demonstrated that subchronic administration of **UCM707** can alter the levels of key neurotransmitters, including serotonin, GABA, dopamine, and norepinephrine, in different regions of the brain.[3]

# **Signaling Pathway**

The primary mechanism of **UCM707** involves the potentiation of anandamide signaling. The following diagram illustrates the effect of **UCM707** on the endocannabinoid signaling pathway.

**UCM707** inhibits anandamide reuptake, increasing its synaptic availability.

# Experimental Protocols Anandamide Uptake Inhibition Assay

This protocol provides a method for assessing the inhibitory effect of **UCM707** on anandamide uptake in a neuronal cell line.



#### Materials:

- Neuro-2a cells (or other suitable neuronal cell line)
- 12-well cell culture plates
- Serum-free cell culture medium
- [3H]-Anandamide (radiolabeled)
- · Unlabeled anandamide
- UCM707
- OMDM-1 (or other positive control for uptake inhibition)
- Phosphate-buffered saline (PBS) containing 1% (w/v) Bovine Serum Albumin (BSA)
- 0.5 M NaOH
- Scintillation counter and vials

#### Procedure:

- Cell Seeding: Seed Neuro-2a cells in 12-well plates and grow to confluency.
- Pre-incubation:
  - Wash the cells with serum-free medium.
  - $\circ$  Pre-incubate the cells in triplicate with serum-free medium containing either vehicle, **UCM707** at various concentrations (e.g., 0.1, 1, 10  $\mu$ M), or a positive control inhibitor for 10 minutes at 37°C.[8]
- Anandamide Incubation:
  - To each well, add anandamide (e.g., 400 nM final concentration) supplemented with [³H]anandamide.[8]



- Incubate the plates for 15 minutes at 37°C.[8]
- To distinguish between active transport and passive diffusion, a parallel set of experiments should be conducted at 4°C.[9]
- Washing:
  - Aspirate the medium from the wells.
  - Wash the cells three times with ice-cold PBS containing 1% BSA to remove extracellular
     [3H]-anandamide.[9]
- Cell Lysis and Measurement:
  - Lyse the cells by adding 0.5 M NaOH to each well and resuspending.
  - Transfer the lysate to scintillation vials.
  - Measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Subtract the counts from the 4°C control wells (passive diffusion) from the 37°C wells (total uptake) to determine the active uptake.
  - Calculate the percentage inhibition of anandamide uptake for each concentration of UCM707 relative to the vehicle control.
  - Determine the IC50 value of UCM707.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Foundational & Exploratory





- 1. A potent and selective inhibitor of endocannabinoid uptake, UCM707, potentiates antinociception induced by cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical effects of the endocannabinoid uptake inhibitor UCM707 in various rat brain regions PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCM707, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System -PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UCM707: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14793565#ucm707-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com